[(2S,3AS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol
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Overview
Description
[(2S,3AS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol is a bicyclic compound featuring a cyclopentane ring fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3AS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable ketone precursor followed by cyclization. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic catalysts to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction, to achieve the desired stereochemistry and yield. These methods are optimized for large-scale production, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(2S,3AS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Fully saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2S,3AS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,3AS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
[(2S,3AS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol can be compared with other similar bicyclic compounds, such as:
[(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate]: This compound features a benzyl group and a carboxylate ester, offering different reactivity and applications.
[(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid]: This compound has a carboxylic acid functional group, which can participate in different types of chemical reactions compared to the methanol derivative.
The uniqueness of this compound lies in its specific stereochemistry and functional group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-5-7-4-6-2-1-3-8(6)9-7/h6-10H,1-5H2/t6-,7-,8-/m0/s1 |
InChI Key |
XXKIUXSAULZREZ-FXQIFTODSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@H](N[C@H]2C1)CO |
Canonical SMILES |
C1CC2CC(NC2C1)CO |
Origin of Product |
United States |
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